![molecular formula C12H20NO6PS B12850388 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[3,4-b][1,4]dioxin core, which is known for its electronic properties, and a phosphate group, which imparts solubility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, followed by the introduction of the phosphate group through phosphorylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality.
化学反应分析
Types of Reactions
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with enzymes and receptors, potentially modulating their activity. The phosphate group can facilitate binding to biological molecules, influencing cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Thieno[3,4-b][1,4]dioxin derivatives: These compounds share the same core structure but differ in functional groups, affecting their reactivity and applications.
Phosphate esters: Compounds with similar phosphate groups but different organic moieties, influencing their solubility and biological activity.
Uniqueness
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate is unique due to its combination of a thieno[3,4-b][1,4]dioxin core and a phosphate group, which imparts distinct electronic and solubility properties. This combination makes it particularly valuable for applications requiring specific electronic characteristics and reactivity.
属性
分子式 |
C12H20NO6PS |
|---|---|
分子量 |
337.33 g/mol |
IUPAC 名称 |
2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C12H20NO6PS/c1-13(2,3)4-5-17-20(14,15)18-7-10-6-16-11-8-21-9-12(11)19-10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
CUBZOWTWMVIQSI-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC1COC2=CSC=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)

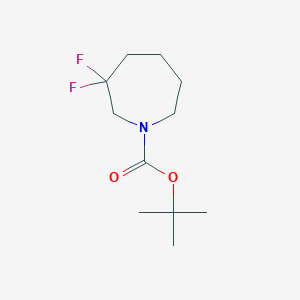
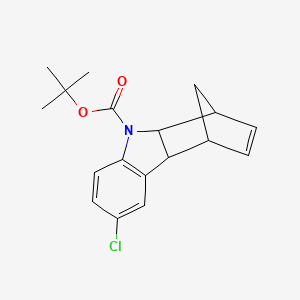
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
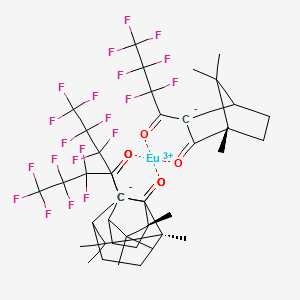
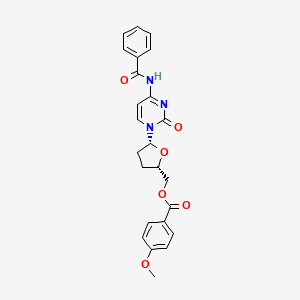
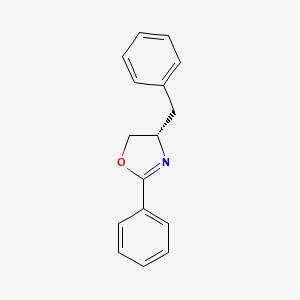


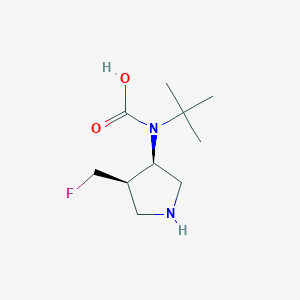

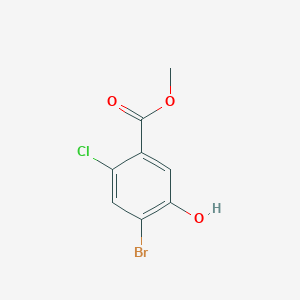
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
